

# (S)-Tetrahydrofuran-3-amine hydrochloride chemical properties

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## Compound of Interest

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An In-Depth Technical Guide to **(S)-Tetrahydrofuran-3-amine hydrochloride**: Properties, Applications, and Experimental Protocols

## Introduction

**(S)-Tetrahydrofuran-3-amine hydrochloride** is a significant chiral building block in modern organic and medicinal chemistry. As a bifunctional molecule, it incorporates a stereochemically defined secondary amine on a tetrahydrofuran (THF) scaffold, making it a valuable precursor for complex molecular architectures. Its utility is most prominently demonstrated in the pharmaceutical industry, where it serves as a crucial intermediate for synthesizing advanced drug candidates.<sup>[1][2]</sup> This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic profile, reactivity, applications, and essential experimental protocols, tailored for researchers, scientists, and professionals in drug development.

## Chapter 1: Physicochemical Properties and Specifications

The hydrochloride salt form of (S)-Tetrahydrofuran-3-amine enhances its stability and simplifies handling compared to the free base, which is more volatile and susceptible to oxidation. Its chirality is a defining feature, making it indispensable for the enantioselective synthesis of pharmaceutical agents.

## Identification and Structural Details

- Chemical Name: (S)-Tetrahydrofuran-3-amine hydrochloride
- Synonyms: (S)-3-Aminotetrahydrofuran Hydrochloride, (3S)-Tetrahydrofuran-3-amine hydrochloride[2][3]
- CAS Number: 204512-95-8[1][2][4]
- Molecular Formula: C<sub>4</sub>H<sub>10</sub>ClNO[1][4]
- Molecular Weight: 123.58 g/mol [2][4]

## Physical and Chemical Properties

The compound's physical properties are summarized in the table below. It is a white, crystalline solid, a characteristic that facilitates its purification by recrystallization.[1] Its solubility in water is a direct consequence of its ionic salt nature.[1]

| Property       | Value  | Source(s) |
|----------------|--|-----------|
| Appearance     | White Solid  | [1][2]    |
| Melting Point  | 158-162°C / 165-170°C                              | [1][4]    |
| Boiling Point  | 173.5°C at 760 mmHg                                | [1][2]    |
| Solubility     | Soluble in water and other organic solvents        | [1]       |
| Vapor Pressure | 1.09 mmHg at 25°C                                  | [1][2]    |
| Flash Point    | 58.7°C   | [2]       |
| Storage        | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2][5]    |

## Chapter 2: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and enantiomeric excess of (S)-**Tetrahydrofuran-3-amine hydrochloride** before its use in sensitive synthetic applications.

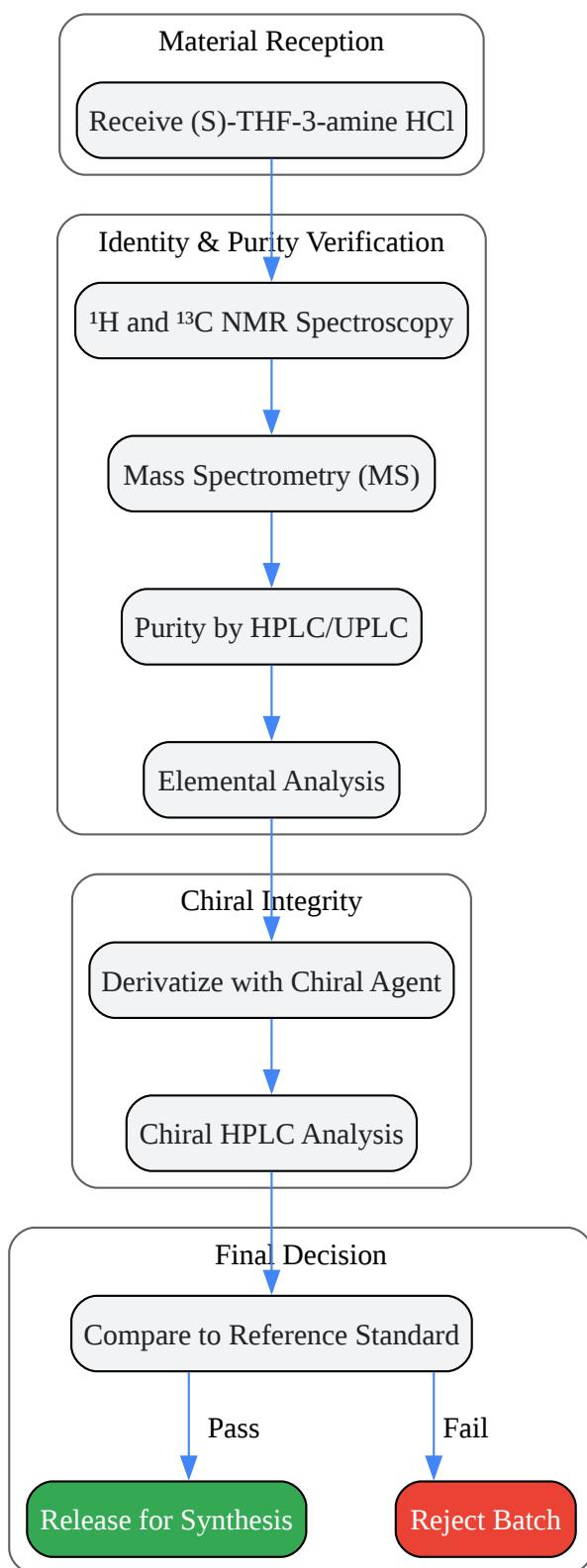
## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) NMR spectra provide a definitive fingerprint of the molecule.

- <sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>) δ (ppm): 3.80-4.11 (m, 5H), 2.37-2.5 (m, 1H), 2.01-2.09 (m, 1H).  
[\[4\]](#)
- <sup>13</sup>C NMR (300 MHz, CDCl<sub>3</sub>) δ (ppm): 70.49, 66.82, 51.21, 30.01.  
[\[4\]](#)

## Analytical Workflow for Quality Control

A typical workflow for verifying a new batch of the material involves identity confirmation, purity assessment, and chiral analysis. This ensures that the starting material meets the stringent requirements for pharmaceutical synthesis.

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Caption: Workflow for analytical verification of (S)-**Tetrahydrofuran-3-amine hydrochloride**.

## Experimental Protocol: $^1\text{H}$ NMR Sample Preparation

This protocol ensures the acquisition of a high-quality spectrum for structural confirmation.

- Weighing: Accurately weigh 5-10 mg of (S)-**Tetrahydrofuran-3-amine hydrochloride** directly into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d<sub>4</sub> or DMSO-d<sub>6</sub>, as the compound is a salt) using a Pasteur pipette.
- Dissolution: Cap the NMR tube and gently vortex or invert it until the solid is completely dissolved. A brief sonication may be required.
- Analysis: Insert the NMR tube into the spectrometer's spinner and place it in the magnet for analysis.
- Data Processing: After acquisition, process the spectrum by applying Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak.

## Chapter 3: Reactivity, Handling, and Storage

Understanding the compound's reactivity and stability is crucial for its effective use and safe handling.

### Chemical Stability and Reactivity

The molecule is stable under recommended storage conditions.[6] The primary amine is a nucleophile and a base, and it will participate in standard amine chemistry, such as acylation, alkylation, and reductive amination. The tetrahydrofuran ring is generally stable but can be susceptible to ring-opening under harsh acidic conditions.

- Incompatible Materials: Avoid strong oxidizing agents, which can react exothermically with the amine group.[3][6]
- Conditions to Avoid: Protect from moisture (as it is a hygroscopic salt), excess heat, and the formation of dust, which can be an inhalation hazard.[3][6]

- Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3][6]

## Recommended Handling and Storage Protocol

Due to its hygroscopic nature and potential for irritation, proper handling procedures are essential.

- Environment: Handle the compound in a well-ventilated fume hood. For moisture-sensitive applications, use an inert atmosphere glove box or a nitrogen-purged Schlenk line.
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles (or a face shield), and chemically resistant gloves (e.g., nitrile).[1][3]
- Dispensing: Use a clean, dry spatula for transferring the solid. Avoid creating dust.
- Storage: After dispensing, tightly reseal the container. Store in a refrigerator at 2-8°C, preferably within a desiccator to protect from moisture.[2][5]

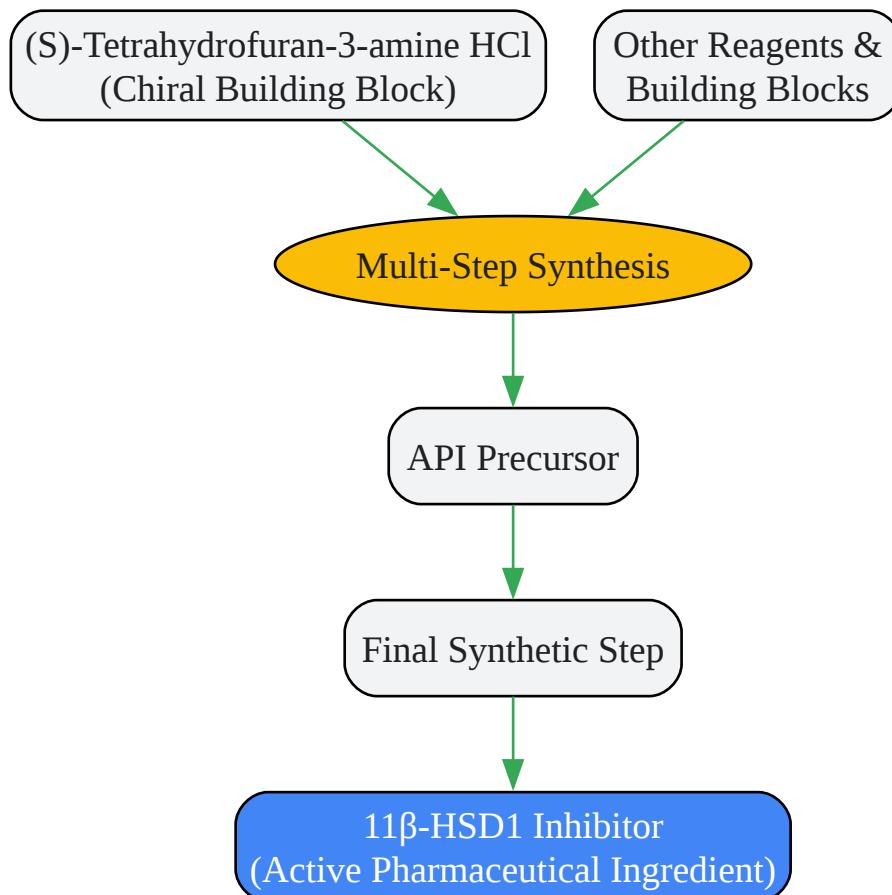
## Chapter 4: Core Applications in Synthesis

The value of (S)-Tetrahydrofuran-3-amine hydrochloride lies in its ability to introduce a specific stereocenter into a target molecule, which is often critical for biological activity.

### Key Intermediate for 11 $\beta$ -HSD1 Inhibitors

A primary application of this compound is in the synthesis of 11 $\beta$ -Hydroxysteroid Dehydrogenase Type 1 (11 $\beta$ -HSD1) inhibitors.[2][4] These inhibitors are being investigated for the treatment of metabolic disorders such as type 2 diabetes and obesity.[2]

Causality: The 11 $\beta$ -HSD1 enzyme's active site has a specific three-dimensional topography. The (S)-configuration of the amine on the THF ring is essential for orienting the inhibitor molecule correctly within this active site, ensuring high-affinity binding and potent inhibition. Using the incorrect enantiomer ((R)-) would result in a significant loss of biological activity.



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Caption: Role of (S)-Tetrahydrofuran-3-amine hydrochloride in pharmaceutical synthesis.

## Chapter 5: Synthesis and Purification

While commercially available, understanding the synthesis of (S)-Tetrahydrofuran-3-amine hydrochloride provides insight into potential impurities and quality control. A common laboratory-scale synthesis involves the hydrolysis of an N-protected precursor.

### Synthetic Protocol: Hydrolysis of (S)-3-Benzoylamino tetrahydrofuran

This method provides the target compound in high yield and purity.<sup>[4]</sup>

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (S)-3-Benzoylamino tetrahydrofuran (1.0 eq) in ethanol.

- Hydrolysis: Add an aqueous solution of sodium hydroxide (excess) to the flask. Heat the reaction mixture to reflux for 9-10 hours.
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Workup: Cool the mixture to room temperature. Carefully acidify the solution with dilute hydrochloric acid. The product will be in the aqueous layer as the hydrochloride salt.
- Purification: Remove the precipitated salt (sodium benzoate) by filtration. Concentrate the filtrate to dryness to obtain a crude paste.
- Crystallization: Co-stir the paste with isopropanol to induce crystallization. Filter the resulting white solid, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final product.<sup>[4]</sup>



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Caption: Flowchart for the synthesis of (S)-**Tetrahydrofuran-3-amine hydrochloride**.

## Chapter 6: Safety and Toxicology

Adherence to safety protocols is mandatory when handling any chemical reagent. (S)-**Tetrahydrofuran-3-amine hydrochloride** is classified as hazardous.

## GHS Hazard Information

| Hazard                   | Code                     | Description   | Source(s) |
|--------------------------|--------------------------|---|-----------|
| Pictogram                | GHS07 (Exclamation Mark) |   |           |
| Signal Word              | Warning                  | [5]   |           |
| Hazard Statements        | H302                     | Harmful if swallowed.   | [5][6]    |
| H315                     |                          | Causes skin irritation.   | [5][6]    |
| H319                     |                          | Causes serious eye irritation.  | [5][6]    |
| H335                     |                          | May cause respiratory irritation.   | [5][6]    |
| Precautionary Statements | P261                     | Avoid breathing dust/fume/gas/mist/vapours/spray.   | [5]       |
| P280                     |                          | Wear protective gloves/eye protection/face protection.  | [3][7]    |
| P305+P351+P338           |                          | IF IN EYES: Rinse cautiously with water for several minutes.<br>Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5]    |

## First Aid Measures

- Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[6]
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, call a physician.[3]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[1][3]
- Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[6][8]

The complete toxicological properties of this compound have not been fully investigated, warranting careful handling and adherence to good laboratory practices.[3]

## Conclusion

(S)-**Tetrahydrofuran-3-amine hydrochloride** is more than a simple chemical intermediate; it is an enabling tool for the construction of stereochemically complex molecules. Its well-defined physical properties, combined with its critical role in the synthesis of high-value pharmaceutical targets, underscore its importance. By understanding its characteristics, handling requirements, and synthetic utility as detailed in this guide, researchers can effectively and safely leverage this chiral building block to advance their scientific and drug discovery objectives.

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